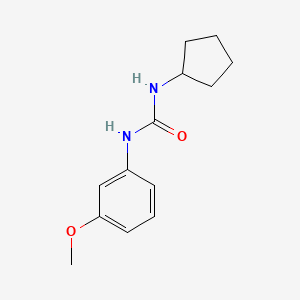![molecular formula C23H28N2O2 B5359333 N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide](/img/structure/B5359333.png)
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide, also known as CXB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CXB is a selective antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in pain perception and inflammation.
Mecanismo De Acción
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide's mechanism of action involves its selective antagonism of TRPV1 channels. TRPV1 channels are involved in the perception of pain and inflammation, and this compound's antagonism of these channels reduces the activity of nociceptive neurons, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound's selective antagonism of TRPV1 channels has several biochemical and physiological effects. This compound reduces the activity of nociceptive neurons, leading to a reduction in pain and inflammation. This compound also reduces the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play a role in the development of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying pain and inflammation. This compound's selectivity for TRPV1 channels also reduces the risk of off-target effects. However, this compound's solubility in water is limited, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide research. One area of interest is the development of novel this compound analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of this compound's potential use in the treatment of other conditions, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide involves several steps, starting from the reaction of 2-chloro-5-nitrobenzoic acid with cyclobutanone to form 2-cyclobutyl-5-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with cyclohexylamine to form N-(cyclohexylamino)-2-cyclobutyl-5-aminobenzoic acid, which is then coupled with 2-phenoxybenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. TRPV1 channels are involved in the perception of pain and inflammation, and this compound's selective antagonism of these channels has been shown to reduce pain and inflammation in animal models. This compound has also been studied for its potential use in the treatment of other conditions, such as epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-23(25-21-16-15-20(21)24-17-9-3-1-4-10-17)19-13-7-8-14-22(19)27-18-11-5-2-6-12-18/h2,5-8,11-14,17,20-21,24H,1,3-4,9-10,15-16H2,(H,25,26)/t20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJBRXCIMZGLW-RTWAWAEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCC2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2CC[C@@H]2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359265.png)
![N-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1-(2-oxo-1-azetidinyl)cyclohexanecarboxamide](/img/structure/B5359285.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B5359292.png)

![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5359308.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5359312.png)
![{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5359318.png)
![3-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5359325.png)
![N-isopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5359342.png)
![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5359353.png)


![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)